2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide
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Overview
Description
2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often include heating under reflux in solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,5-a]pyrimidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
4-Phenylimidazo[1,2-a]pyridine: Studied for its anti-inflammatory effects.
Imidazo[1,5-a]pyridine derivatives: Explored for their potential as enzyme inhibitors and receptor modulators
Uniqueness
2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N4O |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide |
InChI |
InChI=1S/C14H12N4O/c1-9-7-11(10-5-3-2-4-6-10)18-8-16-12(13(15)19)14(18)17-9/h2-8H,1H3,(H2,15,19) |
InChI Key |
GLZDWJNZRIOCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=CN2C(=C1)C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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